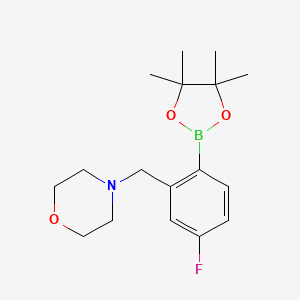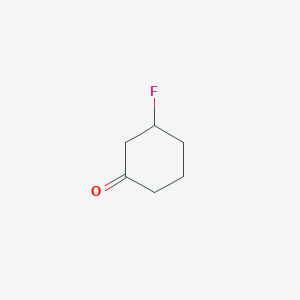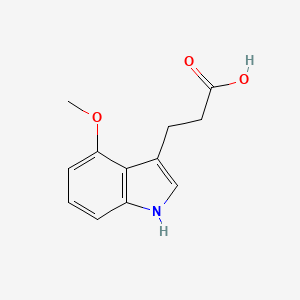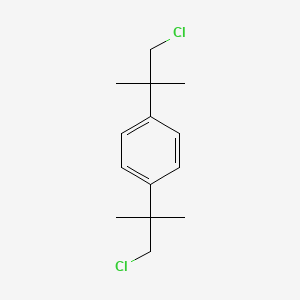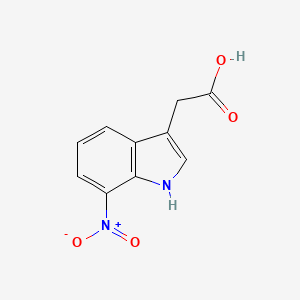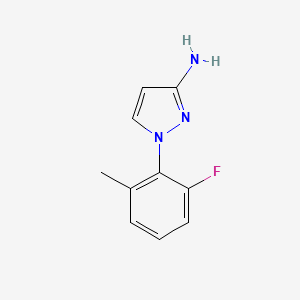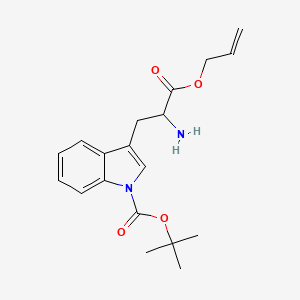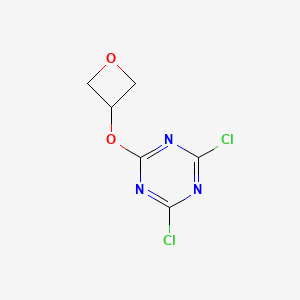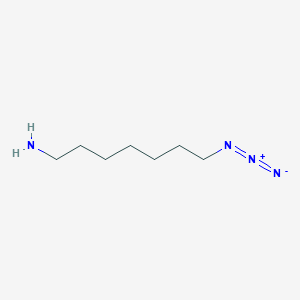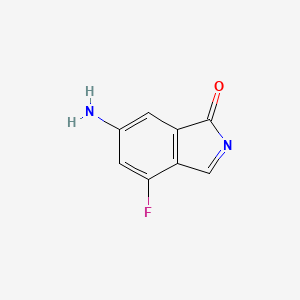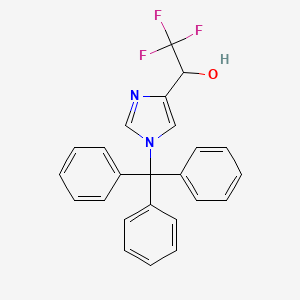
alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is a complex organic compound characterized by the presence of a trifluoromethyl group, a trityl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a trityl-protected imidazole with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-(Trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used in similar synthetic applications.
Alpha-(Trifluoromethyl)amine: Known for its use in the synthesis of fluorinated amines.
Alpha-(Trifluoromethyl)carbonyl compounds: Versatile intermediates in organic synthesis
Uniqueness
Alpha-(Trifluoromethyl)-1-trityl-1H-imidazole-4-methanol is unique due to the combination of its trifluoromethyl group, trityl group, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1346809-22-0 |
|---|---|
Formule moléculaire |
C24H19F3N2O |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(1-tritylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C24H19F3N2O/c25-24(26,27)22(30)21-16-29(17-28-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22,30H |
Clé InChI |
IWFBCRPQDKFBPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


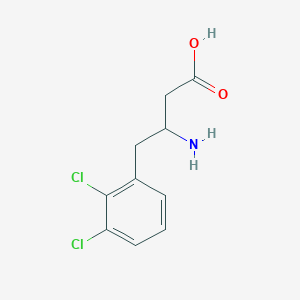
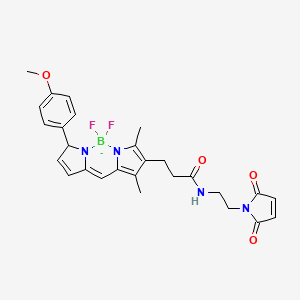
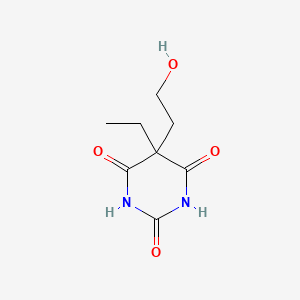
![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)
